N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a quinoline derivative, a piperidine ring, and a thiophene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, can be synthesized through the reduction of 1-methylquinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Alkylation: The quinoline derivative is then alkylated with a suitable alkylating agent to introduce the piperidine ring. This step often involves the use of a strong base like sodium hydride to deprotonate the quinoline nitrogen, followed by reaction with a piperidine-containing alkyl halide.
Sulfonamide Formation: The final step involves the introduction of the thiophene-2-sulfonamide group. This can be achieved by reacting the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or a thiol. Reducing agents like lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group. Reagents such as sodium azide or thiols can be used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives, sulfonic acids.
Reduction: Thiols, sulfonic acids.
Substitution: Azide derivatives, thiol-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
Medicinally, N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide could be investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, possibly serving as a lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The quinoline and piperidine moieties could facilitate binding to these targets, while the thiophene sulfonamide group might modulate the compound’s activity or specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzene-2-sulfonamide: Similar structure but with a benzene sulfonamide group instead of thiophene.
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)pyridine-2-sulfonamide: Similar structure but with a pyridine sulfonamide group.
Uniqueness
The presence of the thiophene ring in N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)thiophene-2-sulfonamide distinguishes it from its analogs. Thiophene rings can impart unique electronic properties and reactivity, potentially enhancing the compound’s biological activity or chemical stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S2/c1-23-11-5-7-17-15-18(9-10-19(17)23)20(24-12-3-2-4-13-24)16-22-28(25,26)21-8-6-14-27-21/h6,8-10,14-15,20,22H,2-5,7,11-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLAMZDKPSISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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